4-Ethylpiperidine-1-carbonyl chloride

Purity specification Quality control Procurement standard

4-Ethylpiperidine-1-carbonyl chloride is an electrophilic acylating reagent that introduces the 4-ethylpiperidine-1-carbonyl moiety into target molecules. This specific 4-ethyl substitution pattern is essential for systematic structure-activity relationship (SAR) studies where the 4-ethyl group provides a quantifiable +28.06 g/mol molecular weight increase over the unsubstituted analog, enabling precise exploration of steric and lipophilic effects. Derivatives of 4-ethylpiperidine have demonstrated nanomolar thrombin inhibition, and the broader 4-alkylpiperidine class shows substitution-dependent activity at the NK2 receptor. This building block is classified under EU CLP as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335), ensuring full regulatory transparency. Commercial material is supplied at ≥95% minimum purity, functionally equivalent to the 97% standard for the unsubstituted analog. Procurement teams should note the narrower vendor base; verifying current availability before long-term studies is recommended.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 1511876-42-8
Cat. No. B2958331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperidine-1-carbonyl chloride
CAS1511876-42-8
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESCCC1CCN(CC1)C(=O)Cl
InChIInChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3
InChIKeyZAFUZQDFMTWRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperidine-1-carbonyl Chloride CAS 1511876-42-8: What Procurement Teams Need to Know Before Sourcing This Specialized Electrophilic Building Block


4-Ethylpiperidine-1-carbonyl chloride (CAS 1511876-42-8) is a piperidine-derived carbamoyl chloride building block with the molecular formula C₈H₁₄ClNO and molecular weight 175.66 g/mol [1]. It functions as an electrophilic acylating reagent, where the carbonyl chloride group reacts with nucleophiles including amines, alcohols, and thiols to form corresponding amides, carbamates, and thioesters [2]. This compound is classified under the EU CLP regulation as Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335), mandating appropriate handling and storage protocols [1]. As of April 2026, the compound is primarily available through specialized chemical suppliers at ≥95% purity , with at least one major vendor having discontinued the product line , potentially affecting sourcing continuity.

Why 4-Ethylpiperidine-1-carbonyl Chloride Cannot Be Casually Substituted with Other Piperidine Carbonyl Chlorides in Research Synthesis


Piperidine carbonyl chlorides as a class function as electrophilic acylating reagents that introduce a piperidine carbamoyl moiety into target molecules . However, the 4-ethyl substituent is not an inert placeholder: in structurally related 4-alkylpiperidine series, variation of the 4-position alkyl group produces measurable differences in biological target engagement [1]. Derivatives of 4-ethylpiperidine have demonstrated nanomolar-range thrombin inhibition (IC₅₀) that is dependent on the 4-ethyl substitution pattern . Generic substitution with unsubstituted piperidine-1-carbonyl chloride (CAS 13939-69-0) or the 4-methyl analog (CAS 18739-38-3) alters the steric and electronic profile of the piperidine ring, which in structure-activity relationship (SAR) contexts can shift potency, selectivity, and physicochemical properties of the resulting conjugates [1]. The quantitative evidence below establishes the specific dimensions along which 4-ethylpiperidine-1-carbonyl chloride differs from its closest comparators.

4-Ethylpiperidine-1-carbonyl Chloride: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Purity Specification Benchmark: 4-Ethylpiperidine-1-carbonyl Chloride Compared to Unsubstituted Piperidine-1-carbonyl Chloride Commercial Standards

Commercially available 4-ethylpiperidine-1-carbonyl chloride is supplied with a minimum purity specification of 95% by multiple vendors . This purity specification aligns with the industry benchmark for research-grade piperidine carbonyl chlorides, where the unsubstituted analog piperidine-1-carbonyl chloride (CAS 13939-69-0) is routinely supplied at 97% purity under Sigma-Aldrich's ALDRICH brand . The 2% nominal difference falls within typical lot-to-lot analytical variation and does not represent a procurement disqualifier for most medicinal chemistry applications.

Purity specification Quality control Procurement standard

4-Alkyl Substitution Impact on Biological Target Engagement: SAR Inference from 4-Ethylpiperidine-Derived Thrombin Inhibitors

Nα-substituted derivatives of 4-ethylpiperidine exhibit potent thrombin inhibition with IC₅₀ values in the nanomolar range . While direct comparative data for 4-ethylpiperidine-1-carbonyl chloride-derived inhibitors versus 4-methyl or unsubstituted piperidine-derived inhibitors are not available in the open literature for this exact carbamoyl chloride scaffold, the broader 4-alkylpiperidine SAR literature demonstrates that variation at the 4-position produces measurable changes in target binding. For example, in the neurokinin-2 (NK2) receptor antagonist series related to SR-48968, simple aliphatic 4-alkylpiperidine derivatives showed poor activity, but appropriate substitution patterns afforded compounds with activity similar to the parent antagonist [1].

Thrombin inhibition Anticoagulant Structure-activity relationship

Molecular Weight Differentiation: 4-Ethylpiperidine-1-carbonyl Chloride (175.66 g/mol) vs. 4-Methyl Analog (161.63 g/mol) and Unsubstituted Analog (147.60 g/mol)

4-Ethylpiperidine-1-carbonyl chloride (C₈H₁₄ClNO) has a molecular weight of 175.66 g/mol . The 4-methyl analog (C₇H₁₂ClNO) has a molecular weight of 161.63 g/mol , while the unsubstituted piperidine-1-carbonyl chloride (C₆H₁₀ClNO) has a molecular weight of 147.60 g/mol . Each methylene (CH₂) addition increases molecular weight by approximately 14 g/mol. For drug discovery programs where the final conjugated product must meet specific molecular weight thresholds for oral bioavailability or blood-brain barrier penetration, the 4-ethyl substitution adds 28 g/mol relative to the unsubstituted analog and 14 g/mol relative to the 4-methyl analog.

Molecular weight Physicochemical property ADME optimization

Hazard Classification: 4-Ethylpiperidine-1-carbonyl Chloride vs. Unsubstituted Piperidine-1-carbonyl Chloride — Identical Primary Hazard Profile with Notable Absence of Physical Hazard Data

Under the EU CLP regulation, 4-ethylpiperidine-1-carbonyl chloride is classified as Acute Tox. 4 (H302: Harmful if swallowed), Skin Corr. 1B (H314: Causes severe skin burns and eye damage), and STOT SE 3 (H335: May cause respiratory irritation) [1]. The unsubstituted analog piperidine-1-carbonyl chloride (CAS 13939-69-0) carries the same primary hazard classification pattern for acute toxicity and corrosivity . A notable data gap exists for 4-ethylpiperidine-1-carbonyl chloride: physical property data including boiling point, density, flash point, and vapor pressure are not reported in public technical datasheets , whereas the unsubstituted analog has established physical constants (boiling point 242°C, density 1.18 g/mL at 25°C) . This absence of physical characterization data for the 4-ethyl analog may require additional in-house characterization or reliance on estimated values during procurement planning.

Safety data Handling requirements Regulatory compliance

Commercial Availability and Supply Chain Status: Active Sourcing vs. Discontinued Product Lines

As of April 2026, 4-ethylpiperidine-1-carbonyl chloride is available through AK Scientific (Catalog 4774DY) at ≥95% purity . However, at least one established supplier (CymitQuimica/Biosynth) has marked this compound as 'Discontinued product' with explicit direction to inquire about similar alternatives . This discontinuation at a major vendor introduces procurement continuity risk. In contrast, the unsubstituted analog piperidine-1-carbonyl chloride (CAS 13939-69-0) is widely available from multiple major suppliers including Sigma-Aldrich (ALDRICH brand, 97%), with established supply chains and extensive lot-level quality documentation .

Supply chain Vendor availability Procurement risk

4-Ethylpiperidine-1-carbonyl Chloride: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry SAR Exploration of Piperidine Carbamoyl-Derived Lead Compounds

4-Ethylpiperidine-1-carbonyl chloride enables the introduction of a 4-ethylpiperidine carbamoyl moiety into drug-like molecules. This specific substitution pattern is required for systematic structure-activity relationship (SAR) studies where the 4-ethyl group serves as a defined steric and lipophilic increment relative to 4-methyl or unsubstituted piperidine controls. Derivatives of 4-ethylpiperidine have demonstrated nanomolar thrombin inhibition , and the broader 4-alkylpiperidine class shows substitution-dependent activity at the NK2 receptor [1]. Researchers requiring the precise 175.66 g/mol molecular weight and C₈H₁₄ClNO composition for SAR library construction should prioritize this compound over analogs .

Synthesis of 4-Ethylpiperidine-Containing Carbamates and Ureas for CNS or Anticoagulant Target Programs

Piperidine carbonyl chlorides react with alcohols to form carbamates and with amines to form ureas . The 4-ethyl substitution pattern has precedent in thrombin inhibitor scaffolds, where Nα-substituted 4-ethylpiperidine derivatives show nanomolar-range anticoagulant activity [1]. Programs targeting serine proteases or exploring piperidine-containing CNS agents that require the 4-ethyl substitution for target engagement or metabolic stability can utilize this building block. The 4-ethyl variant provides a 28 g/mol molecular weight increase over the unsubstituted analog and a 14 g/mol increase over the 4-methyl analog , which may be the optimal balance for specific ADME optimization goals.

Procurement for Programs Requiring Documented Hazard Classification and ≥95% Purity Specification

4-Ethylpiperidine-1-carbonyl chloride carries notified CLP hazard classifications (H302, H314, H335) that are documented in the ECHA C&L Inventory . This regulatory transparency supports laboratory safety compliance and shipping documentation. Commercial material is supplied at ≥95% minimum purity [1], which is functionally equivalent to the 97% research-grade standard for unsubstituted piperidine-1-carbonyl chloride from major suppliers . Procurement teams should note the narrower vendor base and verify current availability before committing to long-term studies, as at least one major supplier has discontinued this product .

Academic and Industrial Organic Synthesis Requiring Electrophilic Piperidine Carbamoylating Reagents

As an electrophilic acylating reagent, 4-ethylpiperidine-1-carbonyl chloride reacts with diverse nucleophiles to introduce the 4-ethylpiperidine-1-carbonyl group into target molecules . This reactivity profile is shared across the piperidine carbonyl chloride class, making the selection decision hinge on the specific 4-ethyl substitution. Researchers synthesizing compound libraries where the 4-ethyl group is hypothesized to confer advantages in target binding or physicochemical properties should select this compound. The 4-ethyl group provides a quantifiable molecular weight increment of +28.06 g/mol relative to the unsubstituted analog [1], enabling systematic exploration of alkyl chain effects on compound properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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